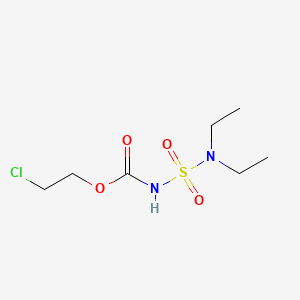
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide is a chemical compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1-benzisothiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The benzisothiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the benzisothiazole ring.
Reduction: Reduced derivatives of the benzisothiazole ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1-Benzisothiazole-3-yl)-2-bromoacetamide
- N-(2,1-Benzisothiazole-3-yl)-2-iodoacetamide
- N-(2,1-Benzisothiazole-3-yl)-2-fluoroacetamide
Uniqueness
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide may have unique properties compared to its analogs due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific effects would need to be studied in comparison to its similar compounds.
Properties
CAS No. |
67019-19-6 |
|---|---|
Molecular Formula |
C9H7ClN2OS |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H7ClN2OS/c10-5-8(13)11-9-6-3-1-2-4-7(6)12-14-9/h1-4H,5H2,(H,11,13) |
InChI Key |
CRZZQNHPLRAZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)













